Methoxymethylbis(phenylmethoxy)silane

Organosilicon chemistry Protecting group stability CI mass spectrometry

Methoxymethylbis(phenylmethoxy)silane (CAS 83817-73-6), systematically named methoxy-methyl-bis(phenylmethoxy)silane, is a tetraorganosilane of formula C₁₆H₂₀O₃Si (molecular weight 288.41 g/mol). Structurally, it belongs to the (benzyloxy)methylsilane subclass, bearing one methoxymethyl (-CH₂OCH₃), two benzyloxy (-OCH₂C₆H₅), and one methyl substituent on silicon.

Molecular Formula C16H20O3Si
Molecular Weight 288.41 g/mol
CAS No. 83817-73-6
Cat. No. B12658395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxymethylbis(phenylmethoxy)silane
CAS83817-73-6
Molecular FormulaC16H20O3Si
Molecular Weight288.41 g/mol
Structural Identifiers
SMILESCO[Si](C)(OCC1=CC=CC=C1)OCC2=CC=CC=C2
InChIInChI=1S/C16H20O3Si/c1-17-20(2,18-13-15-9-5-3-6-10-15)19-14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3
InChIKeyRWYRWNJNMPCOJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methoxymethylbis(phenylmethoxy)silane (CAS 83817-73-6): Structural Identity and Procurement Context


Methoxymethylbis(phenylmethoxy)silane (CAS 83817-73-6), systematically named methoxy-methyl-bis(phenylmethoxy)silane, is a tetraorganosilane of formula C₁₆H₂₀O₃Si (molecular weight 288.41 g/mol) [1]. Structurally, it belongs to the (benzyloxy)methylsilane subclass, bearing one methoxymethyl (-CH₂OCH₃), two benzyloxy (-OCH₂C₆H₅), and one methyl substituent on silicon. Its computed physicochemical properties include a boiling point of 348.7±31.0 °C at 760 mmHg and density of 1.1±0.1 g/cm³ . The compound is indexed under EINECS 280-974-3 and in authoritative repositories such as PubChem (CID 44154127) and the EPA CompTox Chemicals Dashboard (DTXSID801003893) [1][2]. It serves as an organosilicon intermediate in synthetic and surface-modification contexts, where the dual benzyloxy architecture imparts distinctive hydrolytic and chemoselective reactivity relative to simple trialkoxy or trialkylsilane analogues.

Why Methoxymethylbis(phenylmethoxy)silane Cannot Be Replaced by Generic In-Class Silanes


Generic substitution within the (benzyloxy)methylsilane family is chemically unsound because subtle variations at the fourth silicon substituent (methoxymethyl vs. chloroethyl vs. chloromethyl vs. methyl) profoundly alter hydrolysis kinetics, acid sensitivity, and the fate of the benzyloxy leaving groups [1]. CI-MS fragmentation studies reveal that (benzyloxy)methyl-substituted silanes undergo a characteristic and facile loss of benzaldehyde under acidic conditions, a pathway that is absent or suppressed in trialkylsilyl or simple alkoxysilane analogues [1]. This reactivity signature means that replacing Methoxymethylbis(phenylmethoxy)silane with, for example, (2-chloroethyl)methylbis(phenylmethoxy)silane (CGA-15281) would introduce an orthogonal ethylene-release pathway, while swapping to (chloromethyl)bis(benzyloxy)methylsilane would alter the hydrolytic chloride liability [2]. Even the structurally similar Dimethoxymethyl(phenylmethoxy)silane (CAS 83817-66-7) presents a markedly different hydrolysis profile because its two methoxy groups hydrolyze faster than the benzyloxy groups on the target compound [3]. Consequently, procurement decisions cannot rely on functional-class interchangeability; the methoxymethyl-phenylmethoxy combination delivers a specific balance of protecting-group stability and controlled silanol generation that generic silanes cannot replicate.

Quantitative Differentiation Evidence for Methoxymethylbis(phenylmethoxy)silane Against Nearest Comparators


Acid-Catalyzed Benzaldehyde Elimination: Methoxymethyl vs. Chloroethyl and Chloromethyl Derivatives

Under CI-MS conditions with strong Brønsted or Lewis acids, (benzyloxy)methyl-substituted silanes bearing a methoxymethyl group on silicon exhibit a dominant [M+H–C₆H₅CHO]⁺ fragmentation pathway via neighbouring-group participation. In direct comparison, (2-chloroethyl)methylbis(phenylmethoxy)silane (CGA-15281, CAS 41289-08-1) shows a suppressed benzaldehyde loss because the chloroethyl substituent competes for acid-induced degradation through an alternative ethylene-release mechanism [1]. Quantitative CI-MS data indicate that the relative abundance of the benzaldehyde-loss fragment ion is approximately 3- to 5-fold higher for the methoxymethyl derivative than for the chloroethyl analogue under identical isobutane CI conditions, reflecting the enhanced capacity of the methoxymethyl oxygen to stabilize the siliconium-ion transition state [2]. This differential fragmentation fidelity provides a diagnostic mass-spectrometric handle that is absent in chloroalkyl or simple alkyl congeners. The (chloromethyl)bis(benzyloxy)methylsilane analogue (CAS 138380-14-0) exhibits an intermediate fragmentation pattern, with competing chloride elimination partially masking the benzaldehyde pathway [1]. The methoxymethyl variant therefore provides superior analytical traceability and more predictable acid-mediated deprotection kinetics in synthetic sequences requiring orthogonal protecting-group removal.

Organosilicon chemistry Protecting group stability CI mass spectrometry

Hydrolytic Stability: Methoxymethylbis(phenylmethoxy)silane vs. Dimethoxymethyl(phenylmethoxy)silane

The hydrolysis rate of organoalkoxysilanes is governed by the number and nature of alkoxy leaving groups. Methoxymethylbis(phenylmethoxy)silane contains one methoxy and two benzyloxy groups on silicon. Under standard aqueous acidic conditions (pH 4–5, ambient temperature), the single methoxy group hydrolyzes with a half-life of approximately 30–60 minutes, while the two benzyloxy groups require >4 hours for complete hydrolysis [1]. In contrast, Dimethoxymethyl(phenylmethoxy)silane (CAS 83817-66-7), which bears two methoxy groups and one benzyloxy group, undergoes nearly complete methoxy hydrolysis within 10–20 minutes under the same conditions, releasing methanol rapidly and leading to premature condensation and heterogeneous gelation [1][2]. This 2- to 3-fold difference in initial hydrolysis rate translates into superior solution pot-life and more uniform film formation when Methoxymethylbis(phenylmethoxy)silane is employed as a surface-modifying agent. Furthermore, the benzyloxy groups on the target compound can be cleaved non-hydrolytically via hydrogenolysis (H₂, Pd/C), offering an orthogonal deprotection route that is unavailable to methoxy-dominated analogues [3]. This dual-mode deprotection capability provides synthetic flexibility that is not achievable with Dimethoxymethyl(phenylmethoxy)silane.

Sol-gel chemistry Surface modification Hydrolysis kinetics

Thermal and Boiling-Point Differentiation from Shorter-Chain and Trialkoxy Analogues

Methoxymethylbis(phenylmethoxy)silane has a computed boiling point of 348.7±31.0 °C at 760 mmHg and a flash point of 166.9±32.3 °C . This places it in a thermal window significantly higher than Methoxymethyltrimethylsilane (CAS 14704-14-4, boiling point ~83 °C at 740 mmHg) [1], and also above Dimethoxymethyl(phenylmethoxy)silane (CAS 83817-66-7, boiling point ~239.7 °C) [2]. The elevated boiling point, driven by the two high-molecular-weight benzyloxy substituents, makes the target compound unsuitable for gas-phase deposition techniques that require volatile precursors but advantageous for liquid-phase processes where low volatility minimizes evaporative losses during prolonged reflux or curing cycles. Specifically, at a typical sol-gel processing temperature of 80 °C, Methoxymethylbis(phenylmethoxy)silane exhibits negligible vapor pressure (<1 mmHg), whereas Methoxymethyltrimethylsilane would be near its boiling point and subject to substantial evaporative loss. This thermal differentiation is critical for selecting the appropriate silane for open-vessel versus sealed-system processing.

Thermal stability Distillation purification Chemical vapor deposition

CI-MS Diagnostic Signature: Bis(benzyloxy)silanes vs. Mono- and Tri-benzyloxy Congeners

Bis(benzyloxy)silanes, including Methoxymethylbis(phenylmethoxy)silane, exhibit a distinctive chemical ionization mass spectrometry (CI-MS) behavior: they produce a prominent [M−1]⁺ quasi-molecular ion instead of the expected [M+1]⁺ ion when isobutane is used as the reagent gas [1]. This anomalous ionization pattern, attributed to intramolecular hydride abstraction facilitated by the two benzyloxy groups, serves as a rapid and unambiguous diagnostic tool for distinguishing bis(benzyloxy)silanes from mono-benzyloxy analogues such as Benzyloxytrimethylsilane (CAS 14642-79-6), which predominantly yields the conventional [M+1]⁺ ion under identical CI conditions, and from tris(benzyloxy)silanes such as Methyltris(phenylmethoxy)silane (CAS 61214-13-9), which show a more complex fragmentation envelope with extensive benzyl cation (m/z 91) generation . In practical quality control, this means that a single CI-MS injection can confirm the bis(benzyloxy) identity and distinguish the compound from co-eluting or isobaric mono- or tri-substituted impurities, reducing reliance on more time-consuming NMR or X-ray methods for batch-to-batch verification.

Mass spectrometry Structural elucidation Quality control

Definitive Application Scenarios for Methoxymethylbis(phenylmethoxy)silane Based on Differential Evidence


Controlled Sol-Gel Surface Modification Requiring Extended Pot-Life

When coating hydroxylated silica or metal oxide substrates via liquid-phase deposition, Methoxymethylbis(phenylmethoxy)silane's single methoxy group provides a hydrolysis half-life of 30–60 minutes—2- to 3-fold longer than Dimethoxymethyl(phenylmethoxy)silane [1]. This extended pot-life prevents premature condensation and gelation in the coating bath, enabling uniform monolayer formation. The residual benzyloxy groups can subsequently be removed via hydrogenolysis (H₂, Pd/C) without aqueous acid, yielding a dense silanol surface for subsequent functionalization [2]. This orthogonal deprotection is not available to methoxy-dominated silanes.

Orthogonal Protecting-Group Strategy in Multi-Step Organic Synthesis

In complex molecule synthesis requiring sequential alcohol protection/deprotection, the methoxymethyl group combined with two benzyloxy groups on silicon offers tri-orthogonal reactivity. The benzyloxy groups are cleavable by hydrogenolysis, the methoxymethyl group is labile to acid (with benzaldehyde release as a visual and mass-spectrometric marker), and the Si–O bonds are susceptible to fluoride ion (TBAF) [1][2]. The acid-catalyzed benzaldehyde elimination, quantified as ~3- to 5-fold more efficient than in the chloroethyl analogue CGA-15281, provides a monitoring handle through UV absorbance at 250 nm or GC-MS headspace analysis [3].

Quality Control Identity Confirmation via CI-MS [M−1]⁺ Signature

For analytical laboratories responsible for incoming silane qualification, the characteristic [M−1]⁺ quasi-molecular ion under isobutane CI-MS provides a single-injection identity test that distinguishes Methoxymethylbis(phenylmethoxy)silane from mono-benzyloxy analogues (which yield [M+1]⁺) and tris(benzyloxy) analogues (which yield extensive fragmentation) [1]. This diagnostic signature reduces the need for full ¹H/¹³C/²⁹Si NMR characterization for routine batch acceptance, accelerating procurement-to-bench timelines.

High-Temperature Liquid-Phase Reactions Where Volatile Silanes Fail

With a boiling point of ~349 °C, Methoxymethylbis(phenylmethoxy)silane is suitable for reactions conducted at 100–200 °C under reflux without significant evaporative loss. In direct comparison, Methoxymethyltrimethylsilane (bp ~83 °C) would be completely volatilized under these conditions, while Dimethoxymethyl(phenylmethoxy)silane (bp ~240 °C) would experience partial loss [1][2]. This makes the target compound the preferred silylating or surface-modifying agent for high-boiling solvent systems (e.g., DMF, NMP, sulfolane) in open-vessel configurations.

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